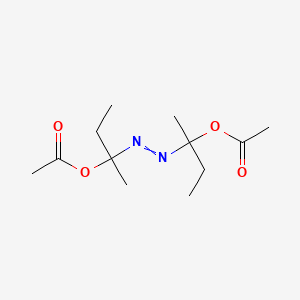

1,1'-Azobis(1-methylpropyl) diacetate

Description

Contextualization of Azobis Initiators in Contemporary Polymer Science and Organic Synthesis

Azobis initiators are a class of organic compounds characterized by a central azo group (-N=N-) flanked by two alkyl groups. Their primary function in polymer science and organic synthesis is to serve as thermal or photochemical initiators for radical reactions. Upon heating or irradiation with light, the relatively weak carbon-nitrogen bonds of the azo compound cleave, releasing a molecule of nitrogen gas and two carbon-centered radicals. fujifilm.com

This decomposition process is a key advantage of azobis initiators over other radical sources, such as organic peroxides. The liberation of inert nitrogen gas is thermodynamically favorable and results in a clean and predictable initiation step. fujifilm.com Unlike peroxides, the decomposition of azobis compounds is less susceptible to induced decomposition, leading to more controlled reaction kinetics. fujifilm.com

The choice of a specific azobis initiator is largely dictated by its decomposition temperature and the solubility characteristics conferred by its substituent groups. sigmaaldrich.com For instance, 2,2'-Azobis(2-methylpropionitrile) (AIBN) is a widely used initiator that decomposes in a convenient temperature range for many polymerization reactions. tcichemicals.com For reactions requiring lower initiation temperatures, other derivatives are employed. The solubility of the initiator is also a critical factor, with both oil-soluble and water-soluble variants being available to suit different reaction media. sigmaaldrich.com

The radicals generated from azobis initiators can initiate a wide array of chemical transformations. In polymer science, they are instrumental in free-radical polymerization to produce a vast range of polymers, including acrylics, styrenics, and vinyls. In organic synthesis, these radicals participate in various addition, substitution, and cyclization reactions, enabling the construction of complex molecular architectures.

Rationale for Focused Academic Inquiry into 1,1'-Azobis(1-methylpropyl) diacetate as a Radical Source

While extensive research exists for common azobis initiators, a detailed academic inquiry into this compound is notably sparse in publicly accessible scientific literature. The rationale for a focused investigation into this specific compound would stem from the unique structural features of its substituent groups and their potential influence on its properties as a radical initiator.

The "1-methylpropyl" (sec-butyl) groups and the "diacetate" functionalities suggest specific characteristics that could be advantageous in certain applications. The acetate (B1210297) groups could enhance the solubility of the initiator in more polar organic solvents compared to purely alkyl-substituted azobis compounds. This could be beneficial for polymerization or organic synthesis in specific solvent systems where common initiators have limited solubility.

Furthermore, the structure of the radicals generated upon decomposition would be of significant interest. The presence of the acetate group could potentially influence the reactivity and selectivity of the resulting 1-methylpropyl radical. A focused academic inquiry would aim to elucidate the decomposition kinetics of this compound, including its half-life at various temperatures and the activation energy for its decomposition.

Data Tables

Due to the limited availability of specific research data for this compound, a detailed data table on its decomposition kinetics and other properties cannot be provided at this time. For the purpose of context, a comparative table of commonly used azobis initiators is presented below.

| Compound Name | Abbreviation | Decomposition Temperature (10-hr half-life) | Solubility |

| 2,2'-Azobis(2-methylpropionitrile) | AIBN | 65°C | Soluble in organic solvents |

| 1,1'-Azobis(cyclohexanecarbonitrile) | ACCH | 88°C | Soluble in organic solvents |

| 4,4'-Azobis(4-cyanovaleric acid) | ACVA | 69°C | Water-soluble |

| 2,2'-Azobis(2,4-dimethylvaleronitrile) | ADVN | 51°C | Soluble in organic solvents |

This table is for illustrative purposes and highlights the properties of other well-documented azobis initiators.

Structure

3D Structure

Properties

CAS No. |

57908-48-2 |

|---|---|

Molecular Formula |

C12H22N2O4 |

Molecular Weight |

258.31 g/mol |

IUPAC Name |

2-(2-acetyloxybutan-2-yldiazenyl)butan-2-yl acetate |

InChI |

InChI=1S/C12H22N2O4/c1-7-11(5,17-9(3)15)13-14-12(6,8-2)18-10(4)16/h7-8H2,1-6H3 |

InChI Key |

ATFXTFMLMZLRII-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(N=NC(C)(CC)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Synthetic Pathways and Advanced Derivatization Methodologies for 1,1 Azobis 1 Methylpropyl Diacetate

Critical Analysis of Proposed Synthetic Routes for Azobis(alkyl) Diacetate Systems

The synthesis of azobis(alkyl) diacetate systems, including the target compound 1,1'-Azobis(1-methylpropyl) diacetate, can be conceptually designed based on known preparations of structurally similar azoalkanes. A common and logical approach involves a two-step sequence: the synthesis of a 1,2-di-sec-alkylhydrazine precursor, followed by its oxidation to the final azo compound.

A plausible route to the precursor, 1,2-bis(1-methylpropyl)hydrazine, could start from 2-butanone (B6335102). The reaction of 2-butanone with hydrazine (B178648) would likely form the corresponding hydrazone, which could then be subjected to reductive amination or a similar process to yield the desired disubstituted hydrazine.

The subsequent oxidation of the 1,2-bis(1-methylpropyl)hydrazine is a critical step. Various oxidizing agents have been successfully employed for the synthesis of azoalkanes from their hydrazine precursors. These include halogens (e.g., bromine or chlorine), mercuric oxide, and permanganates. The choice of oxidant and reaction conditions would need to be carefully optimized to maximize the yield of the azo compound while minimizing side reactions. For instance, the synthesis of AIBN involves the oxidation of the corresponding dialkylhydrazine with chlorine.

An alternative conceptual pathway could involve the direct coupling of suitable precursors, though this is often less straightforward for sterically hindered secondary alkyl groups.

The final step in the synthesis of this compound would be the acylation of the corresponding azo-diol. This would involve reacting the azo-diol with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride, likely in the presence of a base to neutralize the acid byproduct.

A critical analysis of these proposed routes highlights potential challenges. The synthesis of the disubstituted hydrazine from a ketone can sometimes lead to the formation of azines as a significant byproduct. Furthermore, the oxidation step must be carefully controlled to prevent over-oxidation or decomposition of the desired azo compound, which can be thermally labile. The purification of the final product would also require careful consideration, likely involving chromatographic techniques to separate it from any unreacted starting materials or byproducts.

Table 1: Comparison of Potential Oxidizing Agents for Hydrazine to Azo Compound Conversion

| Oxidizing Agent | Potential Advantages | Potential Disadvantages | Proposed Applicability |

| Halogens (Cl₂, Br₂) | Readily available, effective for many azoalkanes. | Can lead to halogenation of the alkyl backbone if not controlled. | High, based on analogy to AIBN synthesis. |

| Mercuric Oxide (HgO) | Historically used, can be effective. | Highly toxic, environmental concerns. | Low, due to toxicity. |

| Potassium Permanganate (KMnO₄) | Strong oxidizing agent, readily available. | Can lead to over-oxidation and cleavage of C-C bonds. | Moderate, requires careful control of stoichiometry and temperature. |

| Trichloroisocyanuric Acid (TCCA) | Metal-free, environmentally friendlier oxidant. organic-chemistry.org | May require optimization for specific substrates. | High, represents a modern and potentially more sustainable approach. organic-chemistry.org |

Development of Novel and Efficient Synthetic Protocols for this compound

Given the absence of a specific, published protocol for this compound, the development of a novel and efficient synthesis would be a key research objective. A proposed modern approach would focus on mild and selective reaction conditions to maximize yield and purity.

A potential synthetic protocol is outlined below:

Step 1: Synthesis of 2-Butanone Hydrazone 2-Butanone would be reacted with hydrazine hydrate, typically in an alcohol solvent such as ethanol. The reaction is usually carried out at room temperature or with gentle heating to drive the condensation and formation of the hydrazone.

Step 2: Reduction to 1,2-bis(1-methylpropyl)hydrazine The crude hydrazone could be reduced using a suitable reducing agent. Catalytic hydrogenation over a metal catalyst (e.g., Palladium on carbon) would be a viable option. Alternatively, a chemical reducing agent such as sodium borohydride (B1222165) in the presence of a Lewis acid could be employed.

Step 3: Oxidation to 1,1'-Azobis(1-methylpropan-1-ol) The synthesized 1,2-bis(1-methylpropyl)hydrazine would then be oxidized. A modern and potentially milder oxidizing agent like trichloroisocyanuric acid (TCCA) could be investigated as an alternative to traditional halogen-based oxidants. organic-chemistry.org The reaction would likely be performed in an inert solvent at low temperatures to control the reaction rate and prevent decomposition of the product.

Step 4: Diacetylation to this compound The resulting azo-diol would be acylated using acetic anhydride in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine. The reaction would be monitored for completion, and the final product would be purified, for example, by column chromatography.

Table 2: Proposed Reaction Conditions for the Synthesis of this compound

| Step | Reactants | Solvent | Catalyst/Reagent | Temperature (°C) |

| 1 | 2-Butanone, Hydrazine Hydrate | Ethanol | - | 25-50 |

| 2 | 2-Butanone Hydrazone, H₂ | Methanol | Pd/C | 25 |

| 3 | 1,2-bis(1-methylpropyl)hydrazine | Dichloromethane | TCCA | 0-25 |

| 4 | 1,1'-Azobis(1-methylpropan-1-ol), Acetic Anhydride | Dichloromethane | Pyridine | 0-25 |

Strategic Design of Analogues and Functionalized Derivatives for Mechanistic Studies

To investigate the decomposition mechanism and reactivity of this compound, a series of strategically designed analogues could be synthesized. These analogues would incorporate specific structural modifications to probe electronic and steric effects on the radical generation process.

For example, analogues with electron-withdrawing or electron-donating groups on the acetate (B1210297) moiety could be prepared. The synthesis would follow the same general pathway, but in the final acylation step, different acylating agents would be used. For instance, using trifluoroacetic anhydride would introduce a strong electron-withdrawing group, which would be expected to alter the stability of the resulting radicals.

Steric effects could be investigated by synthesizing analogues with bulkier ester groups, for example, by using pivaloyl chloride as the acylating agent. The increased steric bulk around the azo linkage could influence the rate of thermal decomposition.

Table 3: Proposed Analogues for Mechanistic Studies

| Analogue Name | Structural Modification | Purpose of Study |

| 1,1'-Azobis(1-methylpropyl) bis(trifluoroacetate) | Electron-withdrawing trifluoroacetate (B77799) groups | To investigate electronic effects on radical stability and decomposition kinetics. |

| 1,1'-Azobis(1-methylpropyl) bis(pivalate) | Sterically bulky pivalate (B1233124) groups | To study the influence of steric hindrance on the rate of decomposition. |

| 1,1'-Azobis(1-methylpropyl) bis(benzoate) | Aromatic ester groups | To probe the effect of resonance stabilization on the generated radicals. |

Isotopic Labeling and Precursor Modification for Reaction Pathway Elucidation

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. wikipedia.org In the context of this compound, isotopic labels could be incorporated at various positions to track the fate of different atoms during thermal or photochemical decomposition.

For instance, deuterium labeling of the methyl or methylene groups of the sec-butyl moiety could be achieved by starting the synthesis with appropriately deuterated 2-butanone. Analysis of the decomposition products by mass spectrometry or NMR spectroscopy would reveal information about hydrogen atom abstraction reactions and other radical pathways.

Carbon-13 labeling of the acetate carbonyl group could be accomplished by using ¹³C-labeled acetic anhydride in the final acylation step. This would allow for the tracking of the acetate group and could help to distinguish between different fragmentation pathways of the initially formed radicals.

Nitrogen-15 labeling of the azo group would be particularly informative. This could be achieved by using ¹⁵N-labeled hydrazine in the initial step of the synthesis. The analysis of the nitrogen gas evolved during decomposition would provide insights into the concertedness of the N₂ extrusion process.

Table 4: Proposed Isotopic Labeling Strategies

| Isotope | Labeled Position | Synthetic Precursor | Mechanistic Information Gained |

| ²H (Deuterium) | sec-Butyl group | Deuterated 2-butanone | Hydrogen atom abstraction pathways. |

| ¹³C | Acetate carbonyl | ¹³C-labeled acetic anhydride | Fate of the acetate group, fragmentation patterns. |

| ¹⁵N | Azo group | ¹⁵N-labeled hydrazine | Mechanism of nitrogen gas extrusion. |

By employing these advanced synthetic and analytical methodologies, a comprehensive understanding of the chemical properties and reaction mechanisms of this compound and its derivatives can be achieved.

Fundamental Mechanistic Investigations of Radical Generation from 1,1 Azobis 1 Methylpropyl Diacetate

Quantitative Analysis of Thermolytic Decomposition Kinetics and Arrhenius Parameters

The thermal decomposition of 1,1'-Azobis(1-methylpropyl) diacetate is a first-order reaction characterized by the homolytic cleavage of the central carbon-nitrogen bond, leading to the formation of two 1-methylpropyl diacetate radicals and the liberation of nitrogen gas. The rate of this decomposition is highly dependent on temperature.

The rate constant (k_d) for the decomposition can be described by the Arrhenius equation:

k_d = A * exp(-E_a / RT)

where A is the pre-exponential factor, E_a is the activation energy, R is the gas constant, and T is the absolute temperature. The half-life (t_{1/2}) of the initiator, a critical parameter for practical applications, is inversely proportional to the rate constant (t_{1/2} = ln(2) / k_d).

Table 1: Hypothetical Thermolytic Decomposition Data for this compound

| Temperature (°C) | Rate Constant (k_d) (s⁻¹) | Half-life (t₁/₂) (hours) |

| 80 | 1.0 x 10⁻⁵ | 19.25 |

| 90 | 3.5 x 10⁻⁵ | 5.50 |

| 100 | 1.2 x 10⁻⁴ | 1.61 |

| 110 | 4.0 x 10⁻⁴ | 0.48 |

This table presents illustrative data based on the typical behavior of similar azo compounds and is not based on direct experimental results for this compound.

Characterization of Photochemically Induced Radical Initiation Pathways

In addition to thermal decomposition, radical generation from this compound can be initiated photochemically. This process involves the absorption of ultraviolet (UV) light, which excites the molecule to a higher energy state, leading to the cleavage of the C-N bond.

The photochemical decomposition pathway is often more energy-efficient than thermolysis and can be performed at lower temperatures, offering greater control over the initiation process. The wavelength of light required for efficient decomposition is determined by the absorption spectrum of the azo compound. Typically, azoalkanes exhibit absorption maxima in the near-UV region (around 350 nm).

The quantum yield (Φ) of photo-decomposition, which represents the number of molecules decomposed per photon absorbed, is a key parameter in characterizing photochemical initiation. For many azo compounds, the quantum yield is less than unity, indicating that not every absorbed photon results in bond cleavage. This can be due to various deactivation pathways, such as fluorescence or internal conversion, which compete with the dissociation process.

Influence of Solvent Microenvironments on Azo Bond Homolysis Dynamics

The nature of the solvent can significantly influence the rate of decomposition of azo compounds. This effect is primarily attributed to changes in the polarity and viscosity of the medium, which can affect the stability of the transition state and the diffusion of the resulting radicals.

For non-polar azo compounds like this compound, the effect of solvent polarity on the decomposition rate is generally modest. However, solvents capable of forming hydrogen bonds or specific interactions with the initiator molecule can alter the activation energy for decomposition.

Solvent viscosity plays a more direct role in the "cage effect," which is discussed in more detail in section 3.5. In highly viscous media, the primary radicals formed upon decomposition are held in close proximity within a "solvent cage" for a longer duration, increasing the probability of recombination. This can reduce the efficiency of radical initiation.

Table 2: Hypothetical Influence of Solvent on the Decomposition Rate of this compound at 90°C

| Solvent | Dielectric Constant (ε) | Viscosity (cP at 20°C) | Relative Rate Constant (k_d / k_d(toluene)) |

| Toluene | 2.38 | 0.59 | 1.00 |

| Acetonitrile | 37.5 | 0.37 | 1.15 |

| 1,4-Dioxane | 2.21 | 1.22 | 0.92 |

| Decane | 1.99 | 0.92 | 0.98 |

This table presents illustrative data based on general trends observed for azo compound decomposition and is not based on direct experimental results for this compound.

Structural and Electronic Characterization of Primary Radicals Formed

The primary radical generated from the decomposition of this compound is the 1-methylpropyl diacetate radical. The structure and electronic properties of this radical determine its subsequent reactivity.

This is a carbon-centered radical with the unpaired electron located on the secondary carbon atom. The presence of the adjacent acetate (B1210297) group can influence the radical's stability and reactivity through inductive and resonance effects. Electron spin resonance (ESR) spectroscopy is a powerful technique for characterizing such radical species, providing information about the distribution of the unpaired electron density through the measurement of hyperfine coupling constants.

The geometry of the radical center is typically planar or near-planar, allowing for delocalization of the unpaired electron. The stability of this radical is intermediate, making it reactive enough to initiate polymerization or other radical reactions but not so reactive that it undergoes immediate and uncontrolled side reactions.

Pathways of Secondary Radical Reactions and Cage Effects in Controlled Environments

Following their formation within a solvent cage, the primary 1-methylpropyl diacetate radicals can undergo several competing reactions:

Diffusion out of the cage: The radicals can escape the solvent cage and become "free" radicals, available to initiate reactions in the bulk medium.

Recombination: The geminate radical pair can recombine to reform the original azo compound. This process is favored in viscous solvents where the radicals are held together for a longer time.

Disproportionation: One radical can abstract a hydrogen atom from the other, leading to the formation of a saturated and an unsaturated non-radical product.

The efficiency of radical initiation (f) is defined as the fraction of radicals that escape the solvent cage. This efficiency is always less than 1 due to in-cage reactions.

f = (k_d) / (k_d + k_c)

where k_d is the rate constant for diffusion out of the cage and k_c is the rate constant for in-cage reactions (recombination and disproportionation).

Applications in Controlled and Conventional Radical Polymerization Research

Kinetic Studies of Polymerization Processes Initiated by 1,1'-Azobis(1-methylpropyl) diacetate

Kinetic studies are fundamental to understanding the behavior of a polymerization initiator. For azo compounds, this typically involves determining the rate of thermal decomposition and the initiator efficiency. The decomposition rate is often characterized by its 10-hour half-life temperature, which is the temperature at which half of the initiator has decomposed after 10 hours.

No kinetic data, such as the decomposition rate constant (kd) or the activation energy for the decomposition of this compound, could be located in the available literature. Such studies would be essential to predict its behavior under various reaction temperatures and to control the rate of polymerization.

Modulation of Polymer Molecular Weight, Dispersity, and Architecture via Initiator Concentration and Reaction Conditions

In conventional free radical polymerization, the concentration of the initiator is a key factor in controlling the molecular weight of the resulting polymer. Generally, a higher initiator concentration leads to a higher concentration of radicals, which in turn results in more polymer chains being initiated and, consequently, a lower average molecular weight.

While this principle would apply to this compound, no specific experimental data or data tables illustrating the relationship between its concentration and the resulting polymer's molecular weight, dispersity, or architecture were found.

Role in Reversible-Deactivation Radical Polymerization (RDRP) Techniques:

Reversible-deactivation radical polymerization (RDRP) techniques have revolutionized polymer synthesis by allowing for the creation of polymers with well-defined architectures, molecular weights, and low dispersities. These methods rely on a dynamic equilibrium between active propagating radicals and dormant species.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile RDRP method that utilizes a chain transfer agent, typically a thiocarbonylthio compound, to mediate the polymerization. ethz.ch A conventional thermal initiator is still required to generate the initial radicals. While azo compounds are commonly used as initiators in RAFT, there is no specific research available on the use of this compound in this context. Its compatibility and effectiveness would need to be experimentally determined.

Atom Transfer Radical Polymerization (ATRP) Systems

ATRP is another powerful RDRP technique that typically employs a transition metal complex as a catalyst to reversibly activate and deactivate the propagating polymer chains. iarjset.com While conventional radical initiators are not the primary source of control in ATRP, they can sometimes be used in related techniques like Activators Generated by Electron Transfer (AGET) ATRP or Initiators for Continuous Activator Regeneration (ICAR) ATRP. cmu.edu However, no literature specifically mentions the use of this compound in any ATRP system.

Computational and Theoretical Studies of 1,1 Azobis 1 Methylpropyl Diacetate Reactivity

Quantum Chemical Calculations for Azo Bond Dissociation Energies and Transition States

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the thermal decomposition of azo initiators like 1,1'-Azobis(1-methylpropyl) diacetate. cuny.edu The critical step in the initiation process is the homolytic cleavage of the C-N bonds, leading to the formation of two carbon-centered radicals and a molecule of nitrogen gas. wikipedia.org

The bond dissociation energy (BDE) of the C-N bonds is a key parameter that dictates the rate of radical generation. wikipedia.org Computational methods, such as the M06-2X or B3LYP functionals with appropriate basis sets, can accurately predict these BDEs. cuny.edunih.gov For this compound, the calculations would model the electronic structure of the molecule and the resulting radical fragments to determine the energy required to break the C-N bonds. This calculated BDE is directly related to the thermal stability of the initiator; a lower BDE corresponds to a lower decomposition temperature.

Furthermore, quantum chemical calculations can elucidate the geometry and energetics of the transition state for the decomposition reaction. By mapping the potential energy surface along the C-N bond-breaking coordinate, a transition state structure can be identified. This provides valuable information about the activation energy of the decomposition process, which is crucial for understanding the kinetics of radical initiation. These computational approaches have been successfully applied to a wide range of organic molecules to determine reaction pathways and energetics. cuny.edu

Molecular Dynamics Simulations of Initiator Decomposition and Radical Propagation

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of this compound decomposition and the subsequent actions of the generated radicals in a condensed phase. nih.govacs.org These simulations can model the initiator molecule within a solvent environment, providing insights into the "cage effect." After the initial C-N bond cleavage, the newly formed radicals are temporarily trapped within a "cage" of solvent molecules.

Within this cage, several events can occur: the radicals can recombine, which reduces the initiator efficiency, or they can diffuse out of the cage to initiate polymerization. MD simulations can track the trajectories of the individual radicals, allowing for the calculation of cage escape probabilities and, consequently, the initiator efficiency.

Once the radicals escape the solvent cage, MD simulations can also model the radical propagation step. nih.govacs.org This involves simulating the addition of the 1-methylpropyl diacetate radical to a monomer unit. These simulations can provide atomistic details of the bond-forming process and the subsequent conformational changes in the growing polymer chain. By combining quantum chemical calculations for the reaction energetics with classical force fields for the dynamics, a multiscale modeling approach can provide a comprehensive picture of the entire initiation and propagation process.

Prediction of Radical Reactivity, Regioselectivity, and Stereoselectivity in Addition Reactions

The 1-methylpropyl diacetate radical generated from the decomposition of the initiator can engage in addition reactions with various monomers. Computational chemistry can predict the reactivity and selectivity of these radical additions. mdpi.com

Radical Reactivity: The reactivity of the 1-methylpropyl diacetate radical is influenced by its electronic structure and steric factors. Quantum chemical calculations can determine the spin density distribution on the radical, identifying the most reactive site.

Regioselectivity: In the addition of a radical to an unsymmetrical alkene, two different products (regioisomers) can be formed. mdpi.com For example, in the polymerization of a vinyl monomer, the radical can add to either the "head" or the "tail" of the double bond. By calculating the activation energies for both possible addition pathways using quantum chemical methods, the preferred regioselectivity can be predicted. Generally, the radical will add to the less substituted carbon of the double bond to form the more stable radical intermediate.

Stereoselectivity: Stereoselectivity refers to the preference for the formation of one stereoisomer over another. mdpi.com In radical addition reactions, the approach of the radical to the monomer can be influenced by steric hindrance and electronic interactions, leading to a preferred stereochemical outcome. While predicting stereoselectivity can be challenging, computational methods can model the different transition states leading to various stereoisomers and predict the most likely product based on their relative energies.

Structure-Reactivity Relationships within the Azobis(alkyl) Diacetate Class of Initiators

The systematic study of the azobis(alkyl) diacetate class of initiators through computational methods can reveal important structure-reactivity relationships. By modifying the alkyl and acetate (B1210297) groups, the properties of the initiator can be fine-tuned for specific applications.

For instance, increasing the steric bulk of the alkyl groups can influence the rate of decomposition and the stability of the resulting radicals. The electronic nature of the substituents on the acetate group can also play a role in modulating the radical's reactivity.

A hypothetical data table illustrating these relationships for a series of azobis(alkyl) diacetate initiators is presented below. The bond dissociation energies would be calculated using DFT, providing a quantitative measure of their thermal stability.

| Alkyl Group | Calculated C-N Bond Dissociation Energy (kcal/mol) | Predicted 10-hour Half-Life Temperature (°C) |

|---|---|---|

| Methyl | 34.5 | 85 |

| Ethyl | 33.2 | 78 |

| Isopropyl | 32.1 | 70 |

| 1-Methylpropyl | 31.8 | 68 |

| tert-Butyl | 30.5 | 62 |

Note: The data in this table is illustrative and intended to demonstrate the expected trends based on computational studies of similar compounds. The values for this compound are highlighted.

These computational insights are invaluable for the rational design of new azo initiators with tailored decomposition kinetics and radical reactivity, enabling greater control over polymerization processes and the properties of the resulting polymers.

Advanced Analytical Methodologies for Comprehensive Research on 1,1 Azobis 1 Methylpropyl Diacetate

In Situ Spectroscopic Techniques for Monitoring Radical Formation and Consumption (e.g., UV-Vis, IR, Raman)

In situ spectroscopic methods are invaluable for real-time monitoring of the decomposition of 1,1'-Azobis(1-methylpropyl) diacetate and the subsequent radical reactions without disturbing the system.

UV-Vis Spectroscopy: The azo group (-N=N-) in this compound exhibits a characteristic weak absorption in the near-UV region. researchgate.net As the compound decomposes upon heating or photolysis, the concentration of the azo chromophore decreases, leading to a corresponding decrease in the absorbance at its λmax. This change can be monitored over time to determine the kinetics of the decomposition reaction. By applying the Beer-Lambert law, the concentration of the initiator can be tracked, allowing for the calculation of the decomposition rate constant.

| Time (min) | Absorbance at λmax | Concentration (mol/L) | ln([A]t/[A]0) |

| 0 | 0.850 | 0.0100 | 0.000 |

| 30 | 0.645 | 0.0076 | -0.274 |

| 60 | 0.488 | 0.0057 | -0.562 |

| 90 | 0.370 | 0.0044 | -0.821 |

| 120 | 0.280 | 0.0033 | -1.109 |

| 150 | 0.212 | 0.0025 | -1.386 |

Infrared (IR) Spectroscopy: In situ Fourier Transform Infrared (FTIR) spectroscopy can monitor the disappearance of vibrational modes associated with the parent azo compound and the appearance of bands corresponding to its decomposition products. nih.gov The C-N and N=N stretching vibrations of the azo initiator can be observed, and their decreasing intensity over time provides a measure of the decomposition rate. Concurrently, the appearance and growth of characteristic bands from the resulting products can be tracked. For instance, the formation of any carbonyl-containing byproducts from secondary reactions of the generated radicals could be monitored.

Raman Spectroscopy: Raman spectroscopy is particularly well-suited for monitoring polymerization reactions initiated by this compound in various media, including aqueous solutions. youtube.commt.com The consumption of monomer can be followed by monitoring the decrease in the intensity of the C=C stretching band of the monomer. Simultaneously, the formation of the polymer can be observed by the increase in the intensity of the C-C backbone vibrations. The intensity of Raman signals is directly proportional to the concentration of the respective chemical bonds, allowing for quantitative kinetic analysis. youtube.com This technique is advantageous due to its low interference from water and the ability to use fiber optics for remote, in-line process monitoring. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Direct Radical Detection and Kinetic Profiling

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful and direct method for detecting and characterizing radical species.

The thermal or photochemical decomposition of this compound generates two 1-methylpropyl acetate (B1210297) radicals and a molecule of nitrogen gas. These radicals are highly reactive and short-lived. EPR spectroscopy can be used to directly detect these radicals. The spectrum is characterized by its g-value and hyperfine splitting constants (hfsc), which arise from the interaction of the unpaired electron with magnetic nuclei (like ¹H and ¹³C).

For the 1-methylpropyl acetate radical, the primary hyperfine splittings would arise from the α-hydrogen and the β-hydrogens. Based on theoretical calculations for the structurally similar sec-butyl radical, the following hyperfine splitting constants can be anticipated. ubc.caresearchgate.netacs.org

| Nucleus | Hyperfine Splitting Constant (a), Gauss |

| α-H | ~22.1 |

| β-H (CH3) | ~26.9 |

| β-H (CH2) | ~24.6 |

Kinetic Profiling: By monitoring the decay of the EPR signal intensity over time after the initiation event (e.g., a laser pulse in a photolysis experiment), the kinetics of the radical consumption can be determined. researchgate.netnih.gov This provides valuable information on the rates of radical recombination, disproportionation, and initiation of polymerization.

| Time (μs) | EPR Signal Amplitude (Arbitrary Units) |

| 0 | 100 |

| 10 | 65 |

| 20 | 42 |

| 30 | 27 |

| 40 | 18 |

| 50 | 12 |

Chromatographic Methods (e.g., GPC, HPLC) for Polymer Characterization and Decomposition Product Analysis

Chromatographic techniques are essential for separating and quantifying the products of polymerization and initiator decomposition.

Gel Permeation Chromatography (GPC): GPC, also known as Size Exclusion Chromatography (SEC), is the primary method for characterizing the molecular weight distribution of polymers initiated by this compound. By separating polymer chains based on their hydrodynamic volume, GPC can determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). This information is critical for understanding how the initiator affects the polymer properties. For instance, in the polymerization of methyl methacrylate (B99206) (PMMA), GPC analysis would yield data similar to the following. nih.gov

| Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI |

| PMMA-1 | 55,000 | 105,000 | 1.91 |

| PMMA-2 | 72,000 | 140,000 | 1.94 |

| PMMA-3 | 95,000 | 188,000 | 1.98 |

High-Performance Liquid Chromatography (HPLC): HPLC is used to separate and quantify the non-polymeric products of the decomposition of this compound. These products can include compounds from radical recombination and disproportionation. A reverse-phase HPLC method with a UV detector would be suitable for analyzing these relatively nonpolar species.

| Compound | Retention Time (min) |

| This compound (unreacted) | 12.5 |

| Recombination Product (e.g., 2,3-diacetoxy-2,3-dimethylbutane) | 9.8 |

| Disproportionation Product 1 (e.g., 1-butene-1-yl acetate) | 7.2 |

| Disproportionation Product 2 (e.g., sec-butyl acetate) | 8.5 |

Mass Spectrometry Techniques for Mechanistic Pathway Elucidation and End-Group Analysis

Mass spectrometry (MS) provides detailed information about the molecular weight and structure of the initiator, its decomposition products, and the resulting polymer chains.

Mechanistic Pathway Elucidation: Electron Ionization Mass Spectrometry (EI-MS) can be used to analyze the volatile decomposition products of this compound. The fragmentation pattern of the parent molecule and its byproducts can help to confirm their structures and elucidate the decomposition pathways. The fragmentation of the 1-methylpropyl acetate radical and its subsequent products would likely involve characteristic losses of acetate and alkyl fragments. libretexts.orgmiamioh.edu

Predicted Fragmentation of this compound: Upon thermal decomposition, the primary products are the 1-methylpropyl acetate radicals. In a mass spectrometer, the parent ion would be absent due to its instability. The analysis would focus on the products of radical recombination and disproportionation.

End-Group Analysis: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for the precise determination of polymer molecular weights and the identification of end-groups. nih.gov For polymers initiated with this compound, the initiating fragments (1-methylpropyl acetate) will be incorporated as end-groups on the polymer chains. MALDI-TOF MS can resolve individual polymer chains, and the mass of each chain can be used to confirm the presence of the initiator fragment at the chain end. researchgate.netnist.gov

The expected mass of a polymer chain would be: Mass = (Mass of Initiator Fragment) + n * (Mass of Monomer Repeat Unit) + (Mass of Terminating Species) + (Mass of Cation)

| m/z | Number of Monomer Units (n) | Calculated Mass | Assignment |

| 5130.5 | 50 | 5130.6 | [Initiator]-(Monomer)₅₀-[Termination] + Na⁺ |

| 5230.6 | 51 | 5230.7 | [Initiator]-(Monomer)₅₁-[Termination] + Na⁺ |

| 5330.7 | 52 | 5330.8 | [Initiator]-(Monomer)₅₂-[Termination] + Na⁺ |

| 5430.8 | 53 | 5430.9 | [Initiator]-(Monomer)₅₃-[Termination] + Na⁺ |

| 5530.9 | 54 | 5531.0 | [Initiator]-(Monomer)₅₄-[Termination] + Na⁺ |

Future Research Directions and Unexplored Avenues for 1,1 Azobis 1 Methylpropyl Diacetate

Design of Environmentally Benign Synthetic Routes for 1,1'-Azobis(1-methylpropyl) diacetate

The principles of green chemistry offer a framework to reinvent the synthesis of radical initiators, moving away from hazardous reagents and energy-intensive processes. smolecule.comunited-initiators.com Future research should focus on developing sustainable synthetic pathways to this compound.

Key Research Objectives:

Renewable Feedstocks: Investigation into the use of bio-based precursors for the 1-methylpropyl (sec-butyl) backbone could significantly improve the environmental footprint. For instance, derivatives of 2-butanol, which can be produced from the fermentation of biomass, could serve as a starting point. chempoint.com

Catalytic Processes: Replacing stoichiometric reagents with catalytic systems can reduce waste and improve atom economy. Research into catalytic methods for the key C-N and N=N bond-forming steps is a promising direction.

Green Solvents and Conditions: The exploration of benign reaction media, such as water, supercritical CO2, or bio-derived solvents, should be prioritized. united-initiators.com Furthermore, employing energy-efficient techniques like ultrasound or microwave-assisted synthesis could shorten reaction times and lower energy consumption. specialchem.com The goal is to create a synthetic protocol that is not only efficient but also inherently safer and more sustainable.

Exploration of Alternative Radical Initiation Stimuli (e.g., Photoinitiation in specific wavelength ranges, Redox initiation)

While thermal decomposition is the standard method for generating radicals from azo initiators, alternative stimuli can offer milder reaction conditions and greater temporal and spatial control over the initiation process.

Photoinitiation: The generation of radicals using light (photolysis) allows for polymerization to occur at ambient temperatures, which is crucial for heat-sensitive monomers or biological applications. fujifilm.com Future studies should first characterize the UV-Visible absorption spectrum of this compound to identify the optimal wavelength ranges for its cleavage. Research could then explore its efficacy as a photoinitiator, determining its initiation efficiency under various light intensities and wavelengths. This would open up applications in photocurable coatings, adhesives, and 3D printing.

Redox Initiation: Redox initiation systems, which involve the reaction of an oxidizing agent with a reducing agent, can generate radicals at significantly lower temperatures than thermal decomposition. fujifilm.comfujifilm.com This is particularly advantageous for emulsion polymerization or reactions in aqueous media. fujifilm.com A key research avenue is to screen various redox pairs in conjunction with this compound. For example, systems involving transition metal salts (e.g., Fe²⁺, Cu⁺) or tertiary amines could potentially interact with the azo or acetate (B1210297) functionalities to trigger decomposition under mild conditions. fujifilm.comrsc.org Success in this area would broaden the applicability of the initiator to low-temperature processes.

Development of this compound for Precision Polymer Synthesis (e.g., Block Copolymers, Graft Copolymers)

Controlled radical polymerization (CRP) techniques have revolutionized the synthesis of polymers with well-defined architectures. rsc.orgsigmaaldrich.com The unique feature of this compound is that upon decomposition, it yields radicals with terminal acetate groups. These functional fragments become the end-groups of the resulting polymer chains, providing a handle for subsequent chemical transformations.

Block Copolymer Synthesis: The synthesis of block copolymers, where two or more different polymer chains are linked together, is a primary goal of precision polymerization. nih.govwiley.com The terminal acetate groups introduced by this initiator could be chemically modified. For instance, hydrolysis of the acetate would yield a terminal hydroxyl group. This hydroxyl-terminated polymer can then act as a macroinitiator for a different type of polymerization, such as ring-opening polymerization of cyclic esters (e.g., lactide), to form a new block. This "site transformation" strategy is a powerful method for creating complex polymer architectures. researchgate.net

Graft Copolymer Synthesis: Graft copolymers, which feature a polymer backbone with appended side chains of a different composition, can also be targeted. acs.org Future work could involve chemically modifying the this compound structure to include a polymerizable group (e.g., a vinyl group). This functionalized initiator could first be copolymerized with another monomer to create a polymer backbone with pendant azo groups. Subsequent thermal or photochemical decomposition of these azo groups in the presence of a second monomer would initiate the growth of grafts from the backbone, yielding a well-defined graft copolymer.

Investigation of Non-Polymerization Radical-Mediated Transformations in Organic Synthesis

The utility of radical initiators extends beyond polymer synthesis into the realm of fine organic chemistry, where radical reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The 1-acetoxy-1-methylpropyl radical generated from this compound presents unexplored opportunities.

Future research should investigate the application of this initiator in key radical-mediated transformations, such as:

Radical Cyclization: In the synthesis of complex cyclic molecules, radical cyclizations are a cornerstone. fujifilm.com The 1-acetoxy-1-methylpropyl radical could be used to initiate cascade reactions, and the influence of the acetate functionality on the stereochemical outcome of the cyclization would be a key area of study.

Intermolecular Radical Addition: The addition of radicals across double or triple bonds is a fundamental transformation. Exploring the addition of the 1-acetoxy-1-methylpropyl radical to various alkenes and alkynes could lead to novel synthetic routes for functionalized molecules where the resulting acetate group can be used for further derivatization.

Comparative Analysis with Established Azo Initiators and Peroxide Systems to Define Niche Applications

To identify the specific advantages and potential niche applications of this compound, a systematic comparative analysis against commercially established initiators is essential. This research should focus on quantifying key kinetic and chemical properties.

Key Comparative Metrics:

Decomposition Kinetics: The 10-hour half-life temperature is a critical parameter that dictates the suitable operating temperature for an initiator. nih.gov While data for this compound is not readily available, a closely related azoester, Dimethyl 2,2'-azobis(2-methylpropionate) (V-601), has a 10-hour half-life temperature of 66°C. fujifilm.comfujifilm.comrsc.org Experimental determination of this value for the target compound is crucial. This would allow for direct comparison with common initiators like 2,2'-Azobisisobutyronitrile (AIBN) and 2,2'-Azobis(2,4-dimethylvaleronitrile) (AMVN). fujifilm.com

Radical Stability and Reactivity: The generated 1-acetoxy-1-methylpropyl radical is a tertiary radical, which is relatively stable. Its reactivity should be compared to the cyanopropyl radical from AIBN and the highly reactive oxygen-centered radicals from peroxides like Benzoyl Peroxide (BPO). Unlike peroxide-derived radicals, the carbon-centered radicals from azo initiators are less prone to side reactions like hydrogen abstraction from the polymer backbone, which typically leads to more linear and well-defined polymers. specialchem.com

Solvent and System Compatibility: A key advantage of azo initiators is that their decomposition rates are relatively insensitive to the solvent environment. This contrasts sharply with peroxides, which can undergo induced decomposition, making their behavior less predictable. researchgate.net Research should confirm this predictable behavior for this compound across a range of monomers and solvents to define its utility in sensitive or complex reaction systems where peroxides are unsuitable.

The following interactive table summarizes a hypothetical comparison based on known properties of similar compounds, highlighting the data points that require experimental validation.

| Property | This compound | 2,2'-Azobisisobutyronitrile (AIBN) | Benzoyl Peroxide (BPO) |

| 10-Hour Half-Life Temp. | To be determined (Est. ~65-75°C) | 64°C (in toluene) | 73°C (in benzene) |

| Generated Radical Type | Carbon-centered (tertiary) | Carbon-centered (tertiary) | Oxygen-centered |

| Radical Side Reactions | Low (minimal H-abstraction) | Low (minimal H-abstraction) | High (H-abstraction, induced decomposition) |

| Solvent Effect on Decomp. | Minor | Minor | Significant |

| Key Byproducts | Nitrogen gas, succinonitrile derivative | Nitrogen gas, tetramethylsuccinonitrile | CO2, benzene, benzoic acid |

| Functional End-Group | Acetate | Cyanopropyl | Benzoyl or Phenyl |

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound, establishing it as a valuable tool for creating advanced materials and sophisticated molecular architectures.

Q & A

Q. How can researchers optimize the synthesis of 1,1'-azobis(1-methylpropyl) diacetate to achieve high purity and yield?

Methodological Answer: Synthesis optimization should focus on solvent selection, reaction temperature, and stoichiometric ratios. For example:

- Solvent systems : Polar aprotic solvents (e.g., acetonitrile) may enhance reaction efficiency, while avoiding protic solvents that could hydrolyze the diacetate group.

- Temperature control : Maintain temperatures between 60–80°C to balance reaction rate and thermal stability of the azo group .

- Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 v/v) or recrystallization from ethanol to isolate the compound.

- Yield monitoring : Quantify conversion rates via <sup>1</sup>H NMR or HPLC, comparing peak integration of starting materials and products .

Q. What experimental conditions are critical for maintaining the stability of this compound during storage?

Methodological Answer: Stability is influenced by:

- Temperature : Store at 2–8°C in amber vials to minimize thermal degradation and photolysis.

- Moisture control : Use desiccants (e.g., silica gel) in sealed containers to prevent hydrolysis of acetate groups .

- Contaminant avoidance : Separate from strong oxidizers (e.g., peroxides) to avoid unintended radical reactions.

- Stability testing : Conduct accelerated aging studies (40°C/75% RH for 14 days) and monitor degradation via FT-IR or mass spectrometry .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Structural confirmation : Use <sup>1</sup>H/<sup>13</sup>C NMR to verify azo (-N=N-) and acetate (-OAc) groups. Key NMR signals: δ 1.2–1.5 ppm (methylpropyl CH3), δ 2.0–2.2 ppm (acetate CH3).

- Purity assessment : HPLC with UV detection at 254 nm (C18 column, isocratic elution with methanol/water 70:30).

- Thermal analysis : TGA/DSC to determine decomposition onset temperature (>120°C expected for azo compounds) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported decomposition kinetics of this compound under varying oxygen levels?

Methodological Answer:

- Controlled atmosphere studies : Perform TGA in inert (N2) vs. oxidative (O2) environments to isolate oxygen-dependent pathways.

- Kinetic modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Ea) under different conditions. Discrepancies may arise from radical scavenging by O2.

- Multi-technique validation : Cross-validate data using isothermal calorimetry and EPR spectroscopy to detect radical intermediates .

Q. What mechanistic insights can be gained from studying this compound in radical-initiated polymerization?

Methodological Answer:

- Radical trapping : Use DPPH or TEMPO to quantify radical generation efficiency via UV-Vis kinetics.

- Polymerization rate analysis : Monitor monomer conversion (e.g., styrene) using <sup>1</sup>H NMR or GPC to correlate initiator concentration with molecular weight distribution.

- Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to simulate bond dissociation energies (N-N vs. C-O) and predict initiation efficiency .

Q. How can researchers assess the compound’s interactions in biological systems, such as ROS generation in cell cultures?

Methodological Answer:

- ROS detection : Use DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) as a fluorescent probe. Treat cells with 10–100 µM compound and measure fluorescence intensity via flow cytometry .

- Cytotoxicity screening : Conduct MTT assays on human fibroblasts (48-hour exposure, IC50 calculation).

- Mechanistic studies : Inhibit specific ROS pathways (e.g., NAC for general ROS, apocynin for NADPH oxidase) to identify primary toxicity mechanisms .

Q. What computational approaches are suitable for modeling the photochromic behavior of this compound?

Methodological Answer:

- TD-DFT simulations : Calculate electronic transitions (UV-Vis spectra) to predict λmax shifts during cis-trans isomerization.

- Molecular dynamics : Simulate solvent effects on isomerization rates (e.g., toluene vs. DMSO) using AMBER or GROMACS.

- Experimental validation : Compare computed spectra with experimental UV-Vis data (methanol, 200–400 nm) to refine computational parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.